L-Alanine, N-(2,6-dimethylphenyl)-
Description
L-Alanine, N-(2,6-dimethylphenyl)- is a substituted alanine derivative characterized by an N-linked 2,6-dimethylphenyl group. This compound belongs to a class of agrochemicals and pharmaceutical intermediates, particularly noted for its structural role in systemic fungicides such as metalaxyl and its stereoisomers . The molecular formula of the parent compound (without additional substituents) is C₁₁H₁₅NO₂, though derivatives like methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (metalaxyl) share the core structure with modifications that enhance biological activity .
Key applications include its use in crop protection against oomycetes, leveraging its ability to inhibit RNA polymerase in pathogens . The compound’s stereochemistry significantly impacts efficacy; for example, the D-alanine enantiomer (metalaxyl-M) exhibits higher fungicidal activity than the racemic DL-form .
Properties
CAS No. |
83234-64-4 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-(2,6-dimethylanilino)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
WMSDRWJBTDSIQR-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of L-Alanine, N-(2,6-dimethylphenyl)- and its analogs, focusing on structural features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Modifications and Activity :
- The addition of a methoxyacetyl group (as in metalaxyl) enhances systemic translocation in plants compared to the parent compound .
- Benalaxyl ’s phenylacetyl group improves soil persistence but increases mammalian toxicity (lower LD₅₀) .
- The D-enantiomer (metalaxyl-M) shows 2–10× higher activity against Phytophthora infestans than the L-form due to better target-site binding .
Toxicity and Safety :
- Metalaxyl exhibits moderate toxicity (LD₅₀ = 566 mg/kg), with reproductive effects observed at sublethal doses (960 mg/kg over 30 days) .
- Furalaxyl is less toxic (LD₅₀ = 1,200 mg/kg), attributed to its furan-derived acyl group, which reduces bioaccumulation .
Environmental Fate: Metalaxyl derivatives are prone to hydrolysis in alkaline conditions, forming non-toxic metabolites like N-(2,6-dimethylphenyl)-alanine . Benalaxyl persists longer in soil (half-life = 60 days) compared to metalaxyl (half-life = 30 days) .
Preparation Methods
Substrate Design and Enzyme Selection
The enzymatic resolution of racemic N-(2,6-dimethylphenyl)alanine esters represents a cornerstone of industrial production. As detailed in patent JP2006510364A, racemic (R,S)-N-(2,6-dimethylphenyl)alanine esters are subjected to enantioselective hydrolysis using hydrolases with specificity for either the (R)- or (S)-enantiomer. For instance, lipases or esterases selectively hydrolyze the (R)-ester into (R)-N-(2,6-dimethylphenyl)alanine, leaving the unreacted (S)-ester for subsequent isolation.
The reaction is conducted in an aqueous or water-organic solvent mixture (e.g., 10% v/v isopropanol) at pH 7–8 and 30–40°C. Under these conditions, enzymes such as Candida antarctica lipase B achieve >90% enantiomeric excess (ee) for the (R)-acid product. The unhydrolyzed (S)-ester is extracted using toluene or ethyl acetate, yielding optically pure (S)-N-(2,6-dimethylphenyl)alanine ester, which can be further hydrolyzed to the free acid.
Process Optimization and Yield
Key parameters influencing yield and ee include:
-
Enzyme loading : 5–10% w/w of substrate maximizes conversion without side reactions.
-
Solvent system : Biphasic systems (water:toluene = 1:1) enhance enzyme stability and product separation.
-
Reaction time : 24–48 hours ensures >95% conversion of the target enantiomer.
Typical yields for (R)-N-(2,6-dimethylphenyl)alanine via this method exceed 85%, with ee ≥98%.
Asymmetric Hydrogenation and Catalytic Synthesis
Rhodium-Catalyzed Enantioselective Hydrogenation
The synthesis of L-alanine derivatives via asymmetric hydrogenation is exemplified by J-STAGE research (Chem. Pharm. Bull. 54(6)). Here, methyl (Z)-2-acetamido-3-(2,6-dimethylphenyl)-2-propenoate undergoes hydrogenation using a chiral rhodium catalyst, [Rh(1,5-COD)(R,R-DIPAMP)]BF4, under 60 psig H₂ at 60°C. This method produces N-acetyl-2,6-dimethyl-L-phenylalanine methyl ester with 97.5% yield and >99% ee.
Catalytic Conditions and Stereochemical Outcomes
-
Catalyst loading : 1.8 mol% Rh ensures complete conversion without racemization.
-
Solvent : Ethyl acetate optimizes substrate solubility and catalyst activity.
-
Post-reaction processing : Filtration through Florisil® removes residual catalyst, followed by precipitation with hexane.
This approach is critical for scalable production of enantiopure intermediates, though it requires high-pressure equipment and expensive metal catalysts.
Multi-Step Organic Synthesis: Negishi Coupling and Hydrolysis
Route Overview (CN110092735B)
Chinese patent CN110092735B outlines a six-step synthesis starting from tert-butyl (S)-2-((2,6-dimethyl-3-cyanophenyl)carbamoyl)pyrrolidine-1-carboxylate:
Key Process Metrics
-
Purification strategy : Three intermediate isolations reduce impurity carryover.
-
Chiral purity : HPLC analysis confirms ≥99.5% ee (Figure 1–2).
This route emphasizes atom economy and one-pot reactions but involves complex handling of air-sensitive reagents.
Comparative Analysis of Preparation Methods
Structural and Physicochemical Data
Q & A
Basic Research Questions
Q. What are the optimal stoichiometric conditions for synthesizing L-Alanine, N-(2,6-dimethylphenyl)- derivatives?
- Methodological Answer : A typical synthesis involves reacting N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in a molar ratio of 1:4 to ensure complete substitution. Excess diethylamine acts as both a base and nucleophile, driving the reaction to completion. Monitoring reaction progress via TLC or HPLC is recommended to confirm intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing L-Alanine, N-(2,6-dimethylphenyl)- derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns on the aromatic ring and alanine backbone. Mass spectrometry (MS) with exact mass analysis (e.g., 301.0784 Da for related derivatives) ensures molecular weight validation. X-ray crystallography using SHELX programs (e.g., SHELXL) resolves stereochemistry and crystal packing .
Q. How can researchers verify the purity of synthesized L-Alanine, N-(2,6-dimethylphenyl)- compounds?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For chiral purity, chiral stationary phases or derivatization with chiral auxiliaries (e.g., FMOC-Cl) followed by LC-MS analysis is advised. Melting point determination and elemental analysis provide additional validation .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for L-Alanine, N-(2,6-dimethylphenyl)- derivatives be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. Use variable-temperature NMR to detect conformational changes. Re-refine X-ray data with SHELXL, applying restraints for disordered regions. Cross-validate with DFT calculations to model electronic environments .
Q. What experimental strategies address low yields in the synthesis of N-(2,6-dimethylphenyl)alanine methyl ester?
- Methodological Answer : Optimize reaction solvent polarity (e.g., switch from THF to DMF) to stabilize intermediates. Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions. Explore microwave-assisted synthesis to reduce reaction time and side-product formation .
Q. How do structural modifications of L-Alanine, N-(2,6-dimethylphenyl)- impact its bioactivity in agrochemical applications?
- Methodological Answer : Replace the methoxyacetyl group (as in metalaxyl-M) with phenylacetyl (benalaxyl) to study fungicidal activity. Use in vitro enzyme inhibition assays (e.g., against oomycete RNA polymerase) and compare IC₅₀ values. Molecular docking simulations can predict binding affinity changes due to substituent bulkiness .
Q. What protocols ensure safe handling of L-Alanine, N-(2,6-dimethylphenyl)- derivatives given their toxicity profile?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. For reproductive toxicity studies (observed in rodents at 566 mg/kg), adhere to OECD Guideline 443 for extended one-generation protocols. Neutralize waste with activated carbon before disposal .
Q. How can researchers resolve challenges in crystallizing L-Alanine, N-(2,6-dimethylphenyl)- derivatives?
- Methodological Answer : For twinned crystals, employ SHELXL’s TWIN command with HKLF5 data format. Screen crystallization conditions using PEG 8000 and ammonium sulfate at pH 6–8. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for ambiguous regions .
Q. What metabolomic approaches identify degradation products of L-Alanine, N-(2,6-dimethylphenyl)- in environmental studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
